Ethyl 4-methoxy-1H-indole-2-carboxylate

Description

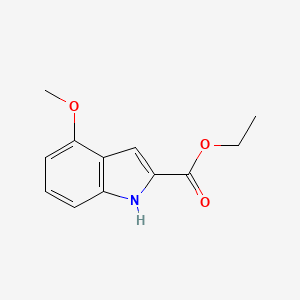

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-8-9(13-10)5-4-6-11(8)15-2/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQOAVNMSFGFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466532 | |

| Record name | Ethyl 4-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43142-25-2 | |

| Record name | Ethyl 4-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and applications, offering insights grounded in established scientific principles.

Core Compound Identification and Properties

Ethyl 4-methoxy-1H-indole-2-carboxylate is a substituted indole derivative with the chemical formula C₁₂H₁₃NO₃. Its structure features a methoxy group at the 4-position of the indole ring and an ethyl ester at the 2-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Ethyl 4-methoxy-1H-indole-2-carboxylate

| Property | Value | Source |

| CAS Number | 43142-25-2 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Melting Point | 161.5 °C | [2] |

| Boiling Point (Predicted) | 380.2 ± 22.0 °C | [2] |

| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 2.353 | [1] |

| Appearance | Off-white to light brown crystalline powder or colorless crystal | [3] |

Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate

The primary and most versatile method for the synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a robust method for forming the indole ring system.[4] The reaction proceeds through several key steps:

-

Formation of Phenylhydrazone: The synthesis begins with the reaction of 3-methoxyphenylhydrazine with an α-ketoester, typically ethyl pyruvate, to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.

-

Aromatization and Cyclization: The intermediate then aromatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable indole ring.

Detailed Experimental Protocol

This protocol is a representative example of the Fischer indole synthesis adapted for the preparation of Ethyl 4-methoxy-1H-indole-2-carboxylate.

Materials:

-

3-Methoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated sulfuric acid (or other acid catalyst like polyphosphoric acid)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Phenylhydrazone Formation:

-

In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride in ethanol.

-

Add ethyl pyruvate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the resulting phenylhydrazone may precipitate and can be collected by filtration.

-

-

Cyclization:

-

To the crude phenylhydrazone, add a suitable acidic catalyst. A mixture of ethanol and concentrated sulfuric acid is commonly used.

-

Heat the reaction mixture to reflux. The reaction time will vary depending on the specific conditions and can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Ethyl 4-methoxy-1H-indole-2-carboxylate.

-

Spectroscopic Characterization

The structure of Ethyl 4-methoxy-1H-indole-2-carboxylate is confirmed through various spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of closely related structures.

Table 2: Predicted Spectroscopic Data for Ethyl 4-methoxy-1H-indole-2-carboxylate

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.4 ppm), a singlet for the methoxy group protons (around 3.9 ppm), aromatic protons on the indole ring (in the range of 6.5-7.5 ppm), and a broad singlet for the N-H proton (above 8.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 162 ppm), aromatic carbons (between 100-155 ppm), the methoxy carbon (around 55 ppm), and the ethyl group carbons (around 61 and 14 ppm). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), C-O stretching of the ester and ether (in the range of 1000-1300 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 219, corresponding to the molecular weight of the compound. |

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[6] The specific substitution pattern of Ethyl 4-methoxy-1H-indole-2-carboxylate makes it a valuable starting material for the synthesis of various biologically active molecules.

A Versatile Building Block

4-Methoxyindole derivatives are utilized in the synthesis of compounds targeting a range of biological pathways.[3][7] The presence of the methoxy group at the 4-position can influence the electronic properties of the indole ring, potentially enhancing binding affinity to specific receptors. The ethyl ester at the 2-position provides a convenient handle for further chemical modifications, such as amidation or reduction, to generate diverse libraries of compounds for screening.

"Synthetic Utility in Drug Discovery"

Relevance to Specific Therapeutic Areas

While direct clinical applications of Ethyl 4-methoxy-1H-indole-2-carboxylate are not documented, its structural motifs are present in compounds investigated for various therapeutic indications, including:

-

Neuropharmacology: The 4-methoxyindole scaffold is a key component in the design of ligands for serotonin and melatonin receptors, suggesting its potential use in developing treatments for neurological and psychiatric disorders.[7]

-

Oncology: Indole derivatives are a well-established class of anticancer agents. The ability to functionalize the indole-2-carboxylate core allows for the exploration of structure-activity relationships in the development of novel kinase inhibitors and other anti-proliferative agents.[8]

-

Infectious Diseases: The indole nucleus is found in various natural and synthetic compounds with antimicrobial and antiviral activities. Ethyl 4-methoxy-1H-indole-2-carboxylate can serve as a starting point for the synthesis of novel anti-infective agents.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5][9] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]

Hazard Statements for Related Compounds (for reference):

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Conclusion

Ethyl 4-methoxy-1H-indole-2-carboxylate is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds with diverse biological activities. Further research into the applications of this compound and its derivatives is warranted and holds promise for advancements in drug discovery and materials science.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Ethyl 4-methoxy-1H-indole-2-carboxylate | CAS#:43142-25-2. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved from [Link]

-

MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 17). Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved from [Link]

-

Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]

-

MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

Sources

- 1. Ethyl 4-methoxy-1H-indole-2-carboxylate | CAS#:43142-25-2 | Chemsrc [chemsrc.com]

- 2. Ethyl 4-methoxy-1H-indole-2-carboxylate|lookchem [lookchem.com]

- 3. goldbio.com [goldbio.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. lgcstandards.com [lgcstandards.com]

The Multifaceted Biological Activities of Methoxy-Substituted Indole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Indole Scaffold and the Influence of Methoxy Substitution

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound physiological effects.[1] Its inherent biological activity is largely attributed to its ability to mimic the structure of endogenous molecules, such as the neurotransmitter serotonin and the amino acid tryptophan, allowing it to interact with a wide array of biological targets. The strategic placement of substituents on the indole ring can dramatically modulate its physicochemical properties and biological activity, offering a powerful tool for the design of novel therapeutic agents.

Among the various substituents, the methoxy group (-OCH₃) has garnered significant attention. Its introduction onto the indole scaffold can influence the molecule's electron density, lipophilicity, and steric profile, thereby fine-tuning its interaction with target proteins and enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of methoxy-substituted indole derivatives, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Methoxy-substituted indole derivatives have emerged as a rich source of potent anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[2] Two of the most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway.

Mechanism of Action 1: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3][4] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several methoxy-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]

A notable example is the class of 2-aryl-3-aroylindoles. The position of the methoxy group on the indole ring has been shown to be crucial for their antitubulin activity. For instance, compounds with a methoxy group at the 7-position of the indole ring have demonstrated potent inhibition of tubulin assembly and strong cytotoxicity against various cancer cell lines.

Diagram 1: General Workflow for Evaluating Tubulin Polymerization Inhibitors

Caption: A generalized workflow for the discovery and evaluation of indole-based tubulin polymerization inhibitors.

Mechanism of Action 2: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), both naturally occurring indole derivatives, have been shown to inhibit the PI3K/Akt/mTOR pathway.[7][9][10] Synthetic methoxy-substituted indole derivatives have also been developed to target this pathway with enhanced potency and specificity.[11]

These compounds can exert their effects at multiple points in the pathway, including direct inhibition of PI3K, Akt, or mTOR kinases.[7] Inhibition of this pathway ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.

Diagram 2: Inhibition of the PI3K/Akt/mTOR Pathway by Methoxy-Indole Derivatives

Caption: Methoxy-indole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway at multiple key nodes.

Table 1: Anticancer Activity of Selected Methoxy-Substituted Indole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-Aryl-3-aroylindole | 7-methoxy analog | Ovarian (SK-OV-3) | < 1 | Tubulin Polymerization Inhibition | [5] |

| 2-Aryl-3-aroylindole | 7-methoxy analog | Lung (NCI-H460) | < 1 | Tubulin Polymerization Inhibition | [5] |

| 2-Aryl-3-aroylindole | 7-methoxy analog | Prostate (DU-145) | < 1 | Tubulin Polymerization Inhibition | [5] |

| Indole-Isatin Hybrid | Compound 5m | Various | 1.17 (average) | Not specified | [12] |

| Trisindoline | Derivative with 5- and 6-position substitutions | MRSA | 0.7 | Cell Membrane Disruption | [12][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Methoxy-substituted indole derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health.[14] Methoxy-substituted indole derivatives have shown promising antimicrobial activity against a range of pathogens, including the notorious methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

Mechanism of Action: Disruption of Bacterial Cell Membranes

One of the key mechanisms by which these compounds exert their antibacterial effect is the disruption of the bacterial cell membrane.[12][13] This leads to leakage of intracellular components and ultimately cell death. The lipophilic nature of the indole scaffold, further modulated by the methoxy group, facilitates its insertion into the bacterial membrane.

Trisindoline derivatives, which consist of an isatin core with two indole moieties, have been synthesized and evaluated for their anti-MRSA activity.[12][13] Structure-activity relationship studies have revealed that substitutions at the 5 and 6 positions of the indole rings are crucial for their potent antibacterial efficacy.[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Methoxy-substituted indole derivative (test compound)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Neuroprotective Activity: Combating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Methoxy-substituted indole derivatives, most notably melatonin (N-acetyl-5-methoxytryptamine), have demonstrated significant neuroprotective effects.[15]

Mechanism of Action: Antioxidant and Anti-inflammatory Properties

Melatonin, a naturally occurring methoxyindole, is a potent antioxidant that can directly scavenge free radicals and upregulate the expression of antioxidant enzymes.[15] Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. By mitigating oxidative damage, melatonin helps to preserve neuronal integrity and function.

Furthermore, melatonin and other synthetic methoxy-indole derivatives exhibit anti-inflammatory properties, which are also crucial for neuroprotection as neuroinflammation is another hallmark of these disorders.[15][16][17] Some synthetic indole derivatives have been designed to possess multi-target activities, including the inhibition of enzymes like monoamine oxidases (MAOs), which are involved in the degradation of neurotransmitters and the generation of reactive oxygen species.[17]

Diagram 3: Neuroprotective Mechanisms of Methoxy-Indole Derivatives

Caption: Methoxy-indole derivatives exert neuroprotection through multiple mechanisms, including combating oxidative stress and neuroinflammation.

Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and evaluating the neuroprotective potential of novel compounds.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

96-well plates

-

Methoxy-substituted indole derivative (test compound)

-

Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta peptide)

-

MTT assay reagents (as described previously)

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For some applications, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density.

-

Compound Pre-treatment: After 24 hours, treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent at a pre-determined concentration that induces significant but not complete cell death. Include a control group treated with the neurotoxin alone and an untreated control group.

-

Incubation: Incubate the plate for the appropriate duration for the neurotoxin to exert its effect (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the neurotoxin-treated control. A significant increase in cell viability indicates a neuroprotective effect.

Conclusion and Future Perspectives

Methoxy-substituted indole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to interact with key biological targets implicated in cancer, infectious diseases, and neurodegeneration underscores their therapeutic potential. The structure-activity relationship studies highlighted in this guide demonstrate that the position and number of methoxy groups on the indole scaffold are critical determinants of their biological efficacy and mechanism of action.

The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel methoxy-indole derivatives. Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel biological targets for these derivatives could unveil new therapeutic applications. The continued investigation of this privileged chemical scaffold holds great promise for the development of next-generation drugs to address some of the most pressing challenges in human health.

References

- Rathore, A., Zargar, I. A., et al. (2025). Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane. npj Biofilms and Microbiomes, 11(1).

- Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022).

- Rathore, A., et al. (2023). Design, synthesis, in vitro and in vivo evaluation of unexplored trisindolines as potent anti-MRSA agents targeting cell. AMR Conference.

- Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(18), 1454-1473.

- Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(18).

- Petrov, I., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Molecules, 28(8), 3589.

- Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013.

- (2022).

- Podoll, J. D., et al. (2013). Bio-inspired synthesis yields a tricyclic indoline that selectively resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. Proceedings of the National Academy of Sciences, 110(41), 16334-16339.

- Mai, A., et al. (2005). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Medicinal Research Reviews, 25(4), 441-475.

- Wang, X., & Zhang, H. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences, 14(8), 16453-16478.

- Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002–1013.

- Al-Ostoot, F. H., et al. (2021). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 26(11), 3169.

- Ahmad, A., et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013.

- Al-Hussain, S. A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(10), 1229-1244.

- BenchChem Technical Support Team. (2025).

- Petrova, I., et al. (2023). Chemical structures of indole derivatives with versatile activity for the treatment of neurological conditions.

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Pires, N., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Molecules, 29(1), 234.

- (2018). design-synthesis-and-evaluation-of-indole-derivatives-as-multifunctional-agents-against-alzheimer-s-disease. Bohrium.

- da Silva, A. F., et al. (2014). Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. Current Topics in Medicinal Chemistry, 14(8), 1056-1075.

- Ang, K. H., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances, 11(35), 21547-21561.

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: a review. Chula Digital Collections.

- Kamal, A., et al. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini-Reviews in Medicinal Chemistry, 16(12), 983-997.

- CN110642770B - Preparation method of 5-methoxyindole - Google P

- Li, Y., et al. (2021). Recent Progress of Bioactivities, Mechanisms of Action, Total Synthesis, Structural Modifications and Structure-activity Relationships of Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2228.

- Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147.

- (2023). Design and Synthesis of Isatin‐1,2,3‐triazole Hybrids as Anticancer Agents.

- (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. amr-conference.com [amr-conference.com]

- 14. Bio-inspired synthesis yields a tricyclic indoline that selectively resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 17. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-methoxy-1H-indole-2-carboxylate: A Cornerstone Intermediate for the Synthesis of Complex Bioactive Molecules

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, Ethyl 4-methoxy-1H-indole-2-carboxylate stands out as a particularly versatile and strategic synthetic intermediate. The presence of three distinct functional handles—the reactive indole N-H, the C2-ethyl ester, and the electron-donating methoxy group on the benzene ring—provides a robust platform for controlled, multi-step synthetic campaigns. This guide elucidates the fundamental chemistry of this intermediate, from its primary synthesis via the Fischer indole reaction to its diverse applications in constructing complex molecular architectures, including potent anti-tubercular and anti-cancer agents. We will explore the causality behind key experimental choices and provide detailed, field-proven protocols to empower researchers in leveraging this powerful building block.

Core Intermediate Profile: Ethyl 4-methoxy-1H-indole-2-carboxylate

Chemical Structure and Physicochemical Properties

The strategic value of Ethyl 4-methoxy-1H-indole-2-carboxylate originates from its unique arrangement of functional groups. The methoxy group at the C4 position enhances the electron density of the indole ring system, influencing its reactivity in electrophilic substitution reactions. The ethyl ester at C2 is a versatile handle that can be readily hydrolyzed, reduced, or converted into amides and other derivatives. The indole nitrogen (N1) provides a site for alkylation or other substitutions.

| Property | Value | Source |

| CAS Number | 43142-25-2 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Appearance | Off-white to yellow solid | General |

| LogP | 2.35 | [1] |

| Hydrogen Bond Donor Count | 1 | General |

| Hydrogen Bond Acceptor Count | 3 | General |

Representative Spectroscopic Data

Characterization of the indole scaffold is routinely achieved through standard spectroscopic methods. While exact shifts can vary with solvent and concentration, the following provides a representative profile.

| Technique | Data |

| ¹H NMR | Typical indole aromatic protons (H5, H6, H7) appear in the δ 7.00-7.70 ppm range. The C3-H proton is a characteristic singlet often found around δ 7.10-7.20 ppm. The OCH₃ singlet appears around δ 3.90-4.10 ppm. The ethyl ester protons present as a quartet (CH₂) around δ 4.30-4.40 ppm and a triplet (CH₃) around δ 1.30-1.40 ppm. The N-H proton is a broad singlet, typically downfield (> δ 8.0 ppm).[2] |

| ¹³C NMR | Indole carbons typically resonate between δ 103.0-138.0 ppm. The ester carbonyl (C=O) is found significantly downfield, often > δ 160.0 ppm. The methoxy carbon appears around δ 55.0-56.0 ppm, and the ethyl ester carbons at ~δ 61.0 (CH₂) and ~δ 14.0 (CH₃).[2] |

| IR (KBr, cm⁻¹) | Key stretches include: N-H stretch (~3300-3400 cm⁻¹), C=O stretch of the ester (~1680-1710 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-O stretching for the ether and ester (~1050-1250 cm⁻¹).[3] |

| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 219. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement.[4] |

Synthesis of the Core Intermediate: The Fischer Indole Synthesis

The Fischer indole synthesis is the most reliable and widely used method for constructing the indole core, including Ethyl 4-methoxy-1H-indole-2-carboxylate.[5][6] Discovered in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[7]

Reaction Mechanism

The causality of the Fischer synthesis is a sequence of acid-catalyzed rearrangements. The choice of acid catalyst (Brønsted or Lewis) is critical; strong acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride are often used to drive the key[8][8]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[7]

Caption: Key steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate

This protocol is a representative procedure adapted from established methods for Fischer indole synthesis.[5][9]

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add diethyl 2-ketoglutaconate or a similar pyruvate equivalent (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The hydrazone may precipitate and can be filtered and dried or used directly.

-

-

Cyclization:

-

To a flask equipped with a reflux condenser, add polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Heat the acid catalyst to 80-100 °C.

-

Carefully add the prepared arylhydrazone in portions to the hot acid with vigorous stirring.

-

Rationale: The high temperature and strong acid are essential to overcome the activation energy for the[8][8]-sigmatropic rearrangement, which is the rate-determining step.[7]

-

Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature and then pour it carefully over crushed ice with stirring.

-

The crude product will precipitate. Neutralize the mixture slowly with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Filter the solid precipitate and wash thoroughly with water.

-

Dry the crude solid under vacuum.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure Ethyl 4-methoxy-1H-indole-2-carboxylate.

-

The Synthetic Utility: A Gateway to Functionalized Indoles

The true power of Ethyl 4-methoxy-1H-indole-2-carboxylate lies in its capacity for selective, stepwise functionalization at its three key positions.

N-Functionalization: Alkylation of the Indole Nitrogen

Alkylation of the indole nitrogen is a common strategy to introduce substituents that can modulate biological activity or provide attachment points for further synthesis. A mild base is required to deprotonate the N-H group without causing hydrolysis of the C2-ester.

Caption: General workflow for N-alkylation of the indole.

Experimental Protocol: N-Allylation [2]

-

Dissolve Ethyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) in acetone in a round-bottom flask.

-

Add aqueous potassium hydroxide (3.0 eq) and stir the solution at room temperature for 30 minutes.

-

Rationale: Aqueous KOH in acetone provides a mild basic condition that is sufficient to deprotonate the indole N-H without significantly hydrolyzing the ethyl ester at room temperature.[2]

-

-

Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-allylated product, which can be purified by column chromatography if necessary.

Modification of the C2-Ester Group

The C2-ester is arguably the most versatile handle, serving as a precursor to carboxylic acids, amides, and other functional groups.

The first step in many synthetic routes is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This is a prerequisite for subsequent amide coupling reactions.

Experimental Protocol: Ester Hydrolysis [10]

-

Dissolve Ethyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq).

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Rationale: The use of heat and excess hydroxide ensures the complete and irreversible hydrolysis of the sterically accessible ester.[10]

-

-

After cooling to room temperature, pour the reaction mixture into water and perform an extraction with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~2-3 with concentrated HCl. The carboxylic acid will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain pure 4-Methoxy-1H-indole-2-carboxylic acid.

Amide coupling is one of the most frequently used reactions in drug discovery.[11] With the carboxylic acid in hand, it can be coupled to a wide variety of amines using standard peptide coupling reagents.

Caption: Workflow for amide bond formation.

Experimental Protocol: Amide Coupling [8][12]

-

Suspend 4-Methoxy-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

-

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an auxiliary nucleophile to form an activated HOBt-ester, which is less prone to side reactions and racemization compared to the initial O-acylisourea intermediate.[11]

-

-

Add a hindered base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

-

Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir at room temperature for 2-12 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Dilute the reaction with ethyl acetate and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization.

Case Study in Drug Discovery: Synthesis of Anti-Tuberculosis Agents

The utility of Ethyl 4-methoxy-1H-indole-2-carboxylate is powerfully demonstrated in the synthesis of novel anti-tubercular agents. Derivatives of indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains, by targeting the essential MmpL3 transporter.[8]

Synthesis of N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide

A study by Al-Sayed et al. utilized 4-methoxy-1H-indole-2-carboxylic acid (derived directly from the title ethyl ester via saponification) to synthesize a series of potent anti-TB compounds.[8][13]

Synthetic Scheme:

-

Saponification: Ethyl 4-methoxy-1H-indole-2-carboxylate is hydrolyzed to 4-methoxy-1H-indole-2-carboxylic acid using the standard protocol described in section 3.2.1.

-

Amide Coupling: The resulting carboxylic acid is then coupled with rimantadine hydrochloride (an adamantane-containing amine) using the EDC/HOBt/DIPEA coupling protocol detailed in section 3.2.2.

This approach yielded the target compound, N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide , which displayed a two-fold enhancement in activity (MIC = 2.84 µM) compared to its 5-methoxy isomer.[13] This highlights how the specific placement of the methoxy group, enabled by the choice of the starting intermediate, directly influences biological efficacy.

Conclusion and Future Outlook

Ethyl 4-methoxy-1H-indole-2-carboxylate is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined reactive sites allow for a logical and predictable progression of synthetic steps, enabling the creation of diverse libraries of complex molecules. The robust and scalable nature of the Fischer indole synthesis ensures a reliable supply of the core intermediate, while the straightforward protocols for N-alkylation, saponification, and amide coupling provide chemists with a dependable toolkit for derivatization.

As research continues into novel therapeutics targeting complex diseases, the demand for privileged scaffolds like the 4-methoxyindole core will undoubtedly grow. The foundational knowledge and practical methodologies presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this invaluable intermediate in the ongoing quest for new and effective medicines.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Al-Zoubi, M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Al-Sayed, E., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 776-789. Available at: [Link]

-

Narasimhan, B., et al. (2012). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Dalton Transactions, 41(25), 7625-7632. Available at: [Link]

-

Johnson, W. S., & Schneider, W. P. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.496. Available at: [Link]

-

Coutts, S. J., et al. (1995). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Journal of the Chemical Society, Perkin Transactions 1, (21), 2745-2755. Available at: [Link]

-

SIELC Technologies. (2018). Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

-

Hibino, S., & Sugino, E. (2003). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Heterocyclic Chemistry, 40(2), 181-196. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Singh, U. P., & Singh, R. P. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(18), 4202. Available at: [Link]

-

ChemRxiv. (2024). Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. Available at: [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (2013). A facile and expedient synthesis of Fischer indole derivatives using double salt as an efficient and recyclable catalyst. Available at: [Link]

-

Pingaew, R., et al. (2020). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 5(30), 18867-18879. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Available at: [Link]

-

Al-Sayed, E., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 776-789. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4,7-dimethoxy-1h-indole-2-carboxylate. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Indole derivatives. 121. Convenient method for the preparation of N-alkylindoles. Available at: [Link]

-

Chemsrc. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate. Available at: [Link]

-

Gimm, J. A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4173-4176. Available at: [Link]

-

PubMed Central. (2024). Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. Available at: [Link]

-

PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2019). Qualitative anti-tubercular activity of synthetic ethyl 7-acetyl. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2019). Qualitative anti-tubercular activity of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl) indolizine-1-carboxylate analogues. Available at: [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

-

Journal of Organic Chemistry. (1981). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Available at: [Link]

-

ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

Sources

- 1. Ethyl 4-methoxy-1H-indole-2-carboxylate | CAS#:43142-25-2 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE(4792-58-9) IR Spectrum [chemicalbook.com]

- 4. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Saponification-Typical procedures - operachem [operachem.com]

- 11. hepatochem.com [hepatochem.com]

- 12. benchchem.com [benchchem.com]

- 13. baylor-ir.tdl.org [baylor-ir.tdl.org]

A Comprehensive Technical Guide to the Synthetic Pathways of 4-Substituted Indoles

Abstract

The 4-substituted indole scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique substitution pattern on the benzenoid ring presents distinct synthetic challenges compared to the more electronically rich pyrrole moiety. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to 4-substituted indoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical applications of both classical and modern synthetic strategies. This guide will go beyond a simple enumeration of reactions, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The Significance of the 4-Substituted Indole Core

The indole nucleus is a cornerstone in medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this heterocyclic system.[1][2] Substitution at the C4 position, in particular, gives rise to a unique vector for molecular diversification, influencing the steric and electronic properties of the molecule in a manner distinct from substitutions at other positions.

This has led to the discovery of potent biological activities. For instance, the psychedelic tryptamine psilocin (4-hydroxy-N,N-dimethyltryptamine), a potent serotonin 5-HT2A receptor agonist, is a prominent example of a naturally occurring 4-substituted indole with significant therapeutic interest for treating various psychiatric disorders.[3][4][5] The synthesis of psilocin and its analogs is a key area of research.[6][7] Furthermore, various 4-substituted indole derivatives have demonstrated promising anticancer activities, acting on targets such as tubulin polymerization and various kinases.[1][8]

The inherent electronic properties of the indole ring make direct functionalization of the C4 position challenging. The pyrrole ring is more nucleophilic, leading to preferential electrophilic substitution at C3. Therefore, the development of regioselective methods to access the C4 position is a critical focus in synthetic organic chemistry.[9][10]

Classical Approaches to 4-Substituted Indoles

While modern catalytic methods have revolutionized indole synthesis, classical named reactions remain valuable tools, particularly for specific substitution patterns.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[11][12] For the synthesis of 4-substituted indoles, the corresponding 3-substituted phenylhydrazine is required.

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[13][13]-sigmatropic rearrangement, followed by the loss of ammonia and aromatization, yields the indole product.[11]

Experimental Protocol: Synthesis of a 4-Substituted Indole via Fischer Indole Synthesis [3]

This protocol provides a general procedure. Specific conditions may need to be optimized based on the substrates used.

-

Hydrazone Formation:

-

To a solution of the 3-substituted phenylhydrazine hydrochloride (1.0 equiv) in ethanol, add the desired aldehyde or ketone (1.1 equiv).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the crude mixture can be used directly in the next step.

-

-

Indolization:

-

The crude or purified phenylhydrazone is added to a suitable acidic medium. Common choices include a mixture of acetic acid and sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride in a high-boiling solvent.

-

Heat the reaction mixture to 80-180 °C for 1-6 hours. The optimal temperature and time are highly substrate-dependent.

-

After cooling, pour the reaction mixture onto ice-water and neutralize with a base (e.g., NaOH or NH4OH).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides access to 2-arylindoles by reacting an α-haloacetophenone with an excess of an aniline.[14][15] To synthesize a 4-substituted-2-arylindole, a 3-substituted aniline is used as the starting material.

Mechanism: The reaction involves the initial formation of an α-anilinoketone, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole.[15]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of a 4-Substituted-2-Arylindole [16]

This modern variation offers faster reaction times and often improved yields compared to traditional heating.

-

Reactant Preparation:

-

In a microwave-safe vessel, combine the 3-substituted aniline (2.0 equiv) and the α-bromoacetophenone (1.0 equiv).

-

Add a catalytic amount of the corresponding anilinium bromide (formed in situ or added separately).

-

-

Microwave Irradiation:

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 180-220 °C) for 10-30 minutes. Power and time should be optimized for the specific substrates.

-

-

Work-up and Purification:

-

After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Modern Transition-Metal Catalyzed Strategies

The limitations of classical methods, such as harsh reaction conditions and the need for pre-functionalized starting materials, have driven the development of more efficient and versatile transition-metal-catalyzed approaches.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed annulation of a 2-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[3][17] By using a 2-halo-3-substituted aniline, this method can be adapted for the synthesis of 4-substituted indoles.

Mechanism: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and yield the indole product.[17]

Experimental Protocol: Larock Synthesis of a 4-Substituted Indole [18][19]

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add the 2-iodo-3-substituted aniline (1.0 equiv), the alkyne (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a ligand (e.g., PPh3, 10 mol%), a base (e.g., K2CO3, 2.0 equiv), and an additive (e.g., LiCl, 1.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent (e.g., DMF or NMP).

-

-

Reaction:

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Direct C-H Functionalization at the C4 Position

Direct C-H activation has emerged as a highly atom- and step-economical strategy for the synthesis of substituted indoles.[9][10] Accessing the C4 position requires overcoming the inherent reactivity preference for the C2 and C3 positions. This is typically achieved through the use of a directing group, often installed at the C3 position, which positions a transition metal catalyst in proximity to the C4-H bond.

3.2.1. Palladium-Catalyzed C4-Arylation

Palladium catalysis has been successfully employed for the direct arylation of the C4 position of indoles using a variety of directing groups at C3, such as an aldehyde or a trifluoroacetyl group.[13][20]

Experimental Protocol: Palladium-Catalyzed C4-Arylation using a Trifluoroacetyl Directing Group [13]

-

Reaction Setup:

-

In a sealed tube, combine the 3-trifluoroacetyl-indole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)2 (10 mol%), an oxidant (e.g., Ag2CO3, 2.0 equiv), and a ligand (if necessary).

-

Add a suitable solvent, such as trifluoroacetic acid (TFA) or a mixture of solvents.

-

-

Reaction:

-

Heat the mixture at a specified temperature (e.g., 100-140 °C) for 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with aqueous sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

3.2.2. Rhodium-Catalyzed C4-Alkylation and Alkenylation

Rhodium catalysts have proven to be highly effective for the C4-alkylation and alkenylation of indoles, often utilizing a directing group at C3.[21][22] These reactions offer a direct route to introduce various alkyl and vinyl substituents at the C4 position.

Experimental Protocol: Rhodium-Catalyzed C4-Alkylation with Allylic Alcohols [21]

-

Reaction Setup:

-

To a screw-capped vial, add the C3-carbonyl-substituted indole (1.0 equiv), the allylic alcohol (2.0 equiv), [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and a copper oxidant (e.g., Cu(OAc)2·H2O, 1.0 equiv).

-

Add a solvent such as 1,2-dichloroethane (DCE).

-

-

Reaction:

-

Heat the vial at a specified temperature (e.g., 60-100 °C) for 12-24 hours.

-

-

Work-up and Purification:

-

After cooling, filter the reaction mixture through a short pad of silica gel, eluting with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to a 4-substituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Method | Key Features | Advantages | Disadvantages |

| Fischer Indole Synthesis | Condensation of a phenylhydrazine and a carbonyl compound. | Well-established, robust, tolerates a range of functional groups. | Requires 3-substituted phenylhydrazines which may not be readily available; harsh acidic conditions. |

| Bischler-Möhlau Synthesis | Reaction of an α-haloacetophenone with an aniline. | Provides access to 2-arylindoles. | Often requires harsh conditions and an excess of the aniline; can have moderate yields. |

| Larock Indole Synthesis | Palladium-catalyzed annulation of a 2-haloaniline and an alkyne. | High convergence, good functional group tolerance, provides 2,3-disubstituted indoles. | Requires 2-halo-3-substituted anilines; palladium catalyst can be expensive. |

| C-H Activation (Pd, Rh) | Direct functionalization of the C4-H bond using a directing group. | High atom economy, avoids pre-functionalization of the indole core, good regioselectivity. | Requires a directing group which may need to be installed and removed; catalyst and oxidant costs. |

Conclusion and Future Perspectives

The synthesis of 4-substituted indoles has evolved significantly from classical, often harsh, methods to elegant and efficient transition-metal-catalyzed strategies. The advent of C-H activation has opened up new avenues for the direct and regioselective functionalization of the indole core, providing powerful tools for the construction of complex molecules with important biological activities.

Future research in this area will likely focus on the development of even more sustainable and economical catalytic systems, including the use of earth-abundant metals. The discovery of novel directing groups that can be easily installed and removed, or even transient directing groups, will further enhance the practicality of C-H functionalization strategies. The continued exploration of these synthetic pathways will undoubtedly lead to the discovery of new 4-substituted indole-based therapeutics and advanced materials.

References

-

Chen, X., Zheng, G., Li, Y., Song, G., & Li, X. (2017). Rhodium-Catalyzed Site-Selective Coupling of Indoles with Diazo Esters: C4-Alkylation versus C2-Annulation. Organic Letters, 19(22), 6060–6063. [Link]

- Hai, A., & Wu, L. (2014). Fischer indole synthesis of psilocin and psilocybin. Tetrahedron Letters, 55(28), 3846-3848.

-

Jana, R., & Volla, C. M. R. (2019). Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles. ChemistrySelect, 4(29), 8493-8496. [Link]

-

Lv, J., Wang, B., Yuan, K., Wang, Y., & Jia, Y. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 19(5), 1088-1091. [Link]

-

Buchheit, K. H., Gamse, R., Giger, R., Hoyer, D., Klein, F., Klöppner, E., ... & Mattes, H. (1995). The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. Journal of medicinal chemistry, 38(13), 2331-2338. [Link]

-

Kargbo, R. B. (2020). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Veranova. [Link]

-

Neetipalli, T., Dey, A., Singh, A., Pal, K., Maiti, D., & Volla, C. M. R. (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. Advanced Synthesis & Catalysis, 361(12), 2887-2892. [Link]

-

Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 385(1), 1-10. [Link]

- Volla, C. M. R., & Maiti, D. (2019). Transient Directing Group-Assisted Palladium-Catalyzed C4-Alkynylation of Indoles. The Journal of Organic Chemistry, 84(15), 9845-9854.

-

Abiero, A., Bot-Sartor, G., & Fantegrossi, W. E. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. ACS chemical neuroscience, 11(15), 2326-2334. [Link]

-

Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 120(4), 363-373. [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 236, 114321. [Link]

-

Perregaard, J., Andersen, K., Liljefors, T., & Hyttel, J. (1992). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of medicinal chemistry, 35(6), 1092-1101. [Link]

- Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2022). In vitro activity of 4-substituted tryptamines at 5-HT 2 receptors. ACS chemical neuroscience, 13(21), 3108-3117.

-

Jia, Y., Lv, J., & Wang, B. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 19(5), 1088-1091. [Link]

-

Wang, Q., Li, X., & Wang, L. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Journal of Chemistry, 39(2), 245-258. [Link]

-

Dash, O. P., Singh, A., Dey, A., Pal, K., & Volla, C. M. R. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7435-7447. [Link]

- Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. The Journal of Pharmacology and Experimental Therapeutics, 385(1), 1-10.

- Zhao, R., Lv, X., Yang, H. R., Gao, L., Zhou, L., Fang, S., & Liu, S. L. (2020). Rh‐catalyzed C4− H alkylation of the indoles. Chemistry–An Asian Journal, 15(18), 2827-2830.

-

Movassaghi, M., & Schmidt, M. A. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 18(18), 4766-4769. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 19(1), 242. [Link]

-

The Organic Chemistry Tutor. (2020, May 8). Psilocin/psilocybin via the Larock indole synthesis [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 5, 2026, from [Link]

-

Zhao, R., Lv, X., Yang, H. R., Gao, L., Zhou, L., Fang, S., & Liu, S. L. (2020). Rh (iii)-catalyzed regioselective C4 alkylation of indoles with allylic alcohols: direct access to β-indolyl ketones. Organic & Biomolecular Chemistry, 18(31), 6105-6109. [Link]

- Zhao, R., Lv, X., Yang, H. R., Gao, L., Zhou, L., Fang, S., & Liu, S. L. (2020). Rhodium (III)-Catalyzed Regioselective C4 Alkylation of Indoles with Nitroalkenes. The Journal of organic chemistry, 85(23), 15256-15265.

-

Danheiser, R. L., Casebier, D. S., & Firooznia, F. (2010). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4+ 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic letters, 12(5), 1168-1171. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved January 5, 2026, from [Link]

-

chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved January 5, 2026, from [Link]

- Singh, P., & Kaur, M. (2018). Synthesis and preliminary cytotoxic evaluation of substituted indoles as potential anticancer agents. Medicinal Chemistry Research, 27(6), 1645-1655.

- Gribble, G. W. (2010). Preparation of the 4-Hydroxytryptamine Scaffold via Palladium-Catalyzed Cyclization: A Practical and Versatile Synthesis of Psilocin. In Indole Ring Synthesis (pp. 249-266). John Wiley & Sons, Ltd.

- Kargbo, R. B., & Freischem, K. V. (2020). Development of an improved psilocybin synthesis.

- Sherwood, A. M., et al. (2020). Development of an improved psilocybin synthesis. ACS Omega, 5(4), 1848-1854.

-

Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS omega, 7(46), 42385-42397. [Link]

-

Freischem, K. V., & Kargbo, R. B. (2022). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Pharmaceuticals, 15(12), 1533. [Link]

- Larock, R. C., & Yum, E. K. (1991). Synthesis of 2, 3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.

- Sharma, V., Kumar, P., & Pathak, D. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 236, 114321.

- Tzanetou, E., et al. (2023). Discovery of Anticancer Indole-Based 4, 5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.

-

Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 5, 2026, from [Link]

- Cereda, E., et al. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molecules, 10(7), 848-854.

- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis (pp. 249-266). John Wiley & Sons, Ltd.

-

Jana, R., & Volla, C. M. R. (2019). Rhodium (iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Chemical Communications, 55(57), 8266-8269. [Link]

Sources

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 16. researchgate.net [researchgate.net]

- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]